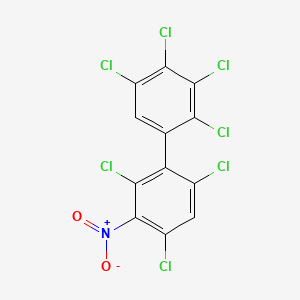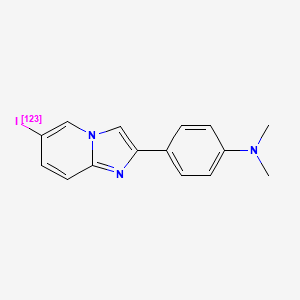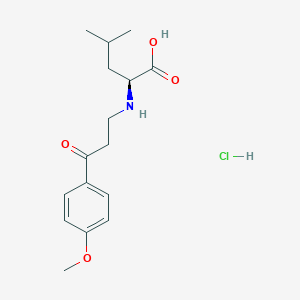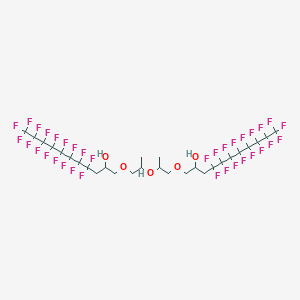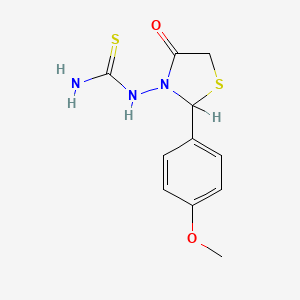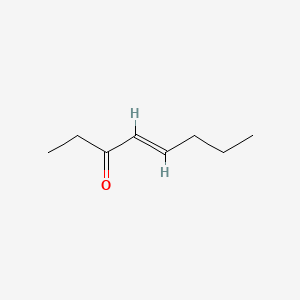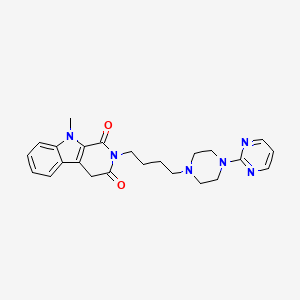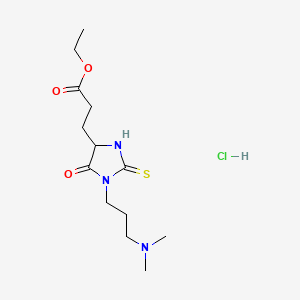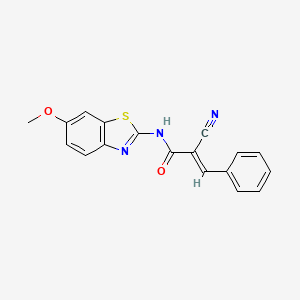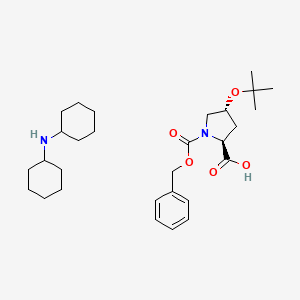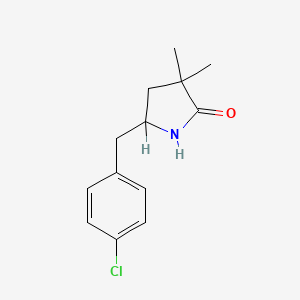
5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone is a chemical compound known for its unique structure and properties It features a pyrrolidinone ring substituted with a 4-chlorophenylmethyl group and two methyl groups at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3,3-dimethyl-2-pyrrolidinone.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-chlorobenzyl chloride is added to the solution of 3,3-dimethyl-2-pyrrolidinone and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition, temperature control, and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenylmethyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
科学的研究の応用
5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
Indole derivatives: Possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
97561-98-3 |
|---|---|
分子式 |
C13H16ClNO |
分子量 |
237.72 g/mol |
IUPAC名 |
5-[(4-chlorophenyl)methyl]-3,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C13H16ClNO/c1-13(2)8-11(15-12(13)16)7-9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,16) |
InChIキー |
NDCWFTWYTRXNGU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(NC1=O)CC2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


